

# Comparative DFT Insights into 2,2'-Dipyridyl N,N'-dioxide and Its Analogues

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## Compound of Interest

Compound Name: 2,2'-Dipyridyl N,N'-dioxide

Cat. No.: B1265716

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A deep dive into the structural and electronic properties of **2,2'-Dipyridyl N,N'-dioxide** and its derivatives reveals the significant influence of substituent groups on their molecular architecture and reactivity. This guide provides a comparative analysis based on Density Functional Theory (DFT) studies, offering valuable data for researchers, scientists, and professionals in drug development and materials science.

**2,2'-Dipyridyl N,N'-dioxide**, a versatile heterocyclic compound, and its analogues are of considerable interest due to their applications as chelating agents in coordination chemistry, as intermediates in pharmaceutical synthesis, and as components in materials science.<sup>[1]</sup> DFT calculations provide a powerful tool for understanding the intricate relationship between the structure and electronic characteristics of these molecules, guiding the design of novel compounds with tailored properties.

## Structural and Electronic Properties: A Comparative Overview

This guide focuses on a comparative analysis of the parent **2,2'-Dipyridyl N,N'-dioxide** and its substituted analogues. The introduction of different functional groups onto the bipyridine framework can dramatically alter the molecule's geometry, electronic energy levels, and overall reactivity.

Below, we present a summary of key computational data for **2,2'-Dipyridyl N,N'-dioxide**. While a comprehensive, directly comparative DFT study including a wide range of its analogues is not

readily available in a single source, the data for the parent compound serves as a crucial baseline for understanding the effects of substitution.

## Data Presentation: Calculated Properties of 2,2'-Dipyridyl N,N'-dioxide

The following table summarizes key geometric and electronic parameters for **2,2'-Dipyridyl N,N'-dioxide**, obtained from DFT calculations. These parameters are fundamental in predicting the chemical behavior and potential applications of the molecule.

| Property                     | Value  |
|------------------------------|--|
| Optimized Geometry           |  |
| C-C (inter-ring) Bond Length | ~1.49 Å  |
| N-O Bond Length              | ~1.27 Å  |
| Dihedral Angle (N-C-C-N)     | Varies (planar or near-planar)                 |
| Electronic Properties        |  |
| HOMO Energy                  | Specific value depends on functional/basis set |
| LUMO Energy                  | Specific value depends on functional/basis set |
| HOMO-LUMO Gap                | Specific value depends on functional/basis set |
| Dipole Moment                | Specific value depends on functional/basis set |

Note: The exact values of these properties can vary depending on the specific DFT functional and basis set used in the calculations. The data presented here are representative values to illustrate the typical characteristics of the molecule.

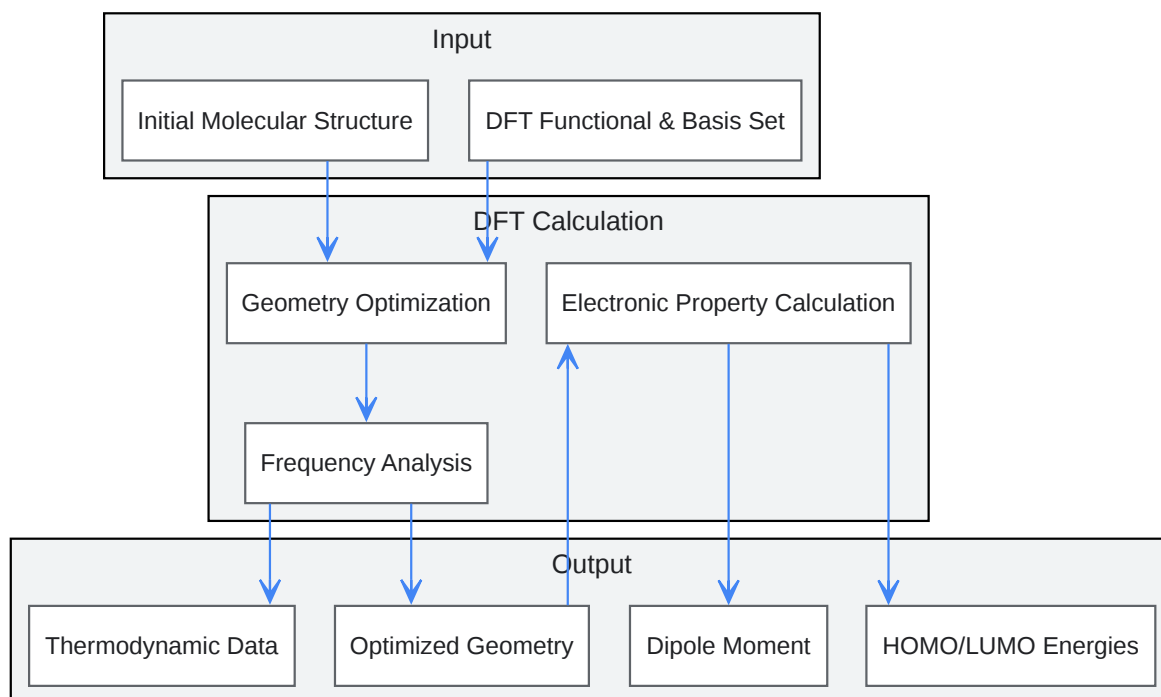
## Experimental Protocols: Computational Methodology

The computational data presented in this guide are typically obtained through the following DFT protocol:

- **Geometry Optimization:** The initial structure of the molecule is optimized to find its lowest energy conformation. This is commonly performed using a specific DFT functional, such as B3LYP, and a suitable basis set, for example, 6-31G(d).
- **Frequency Analysis:** Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties.
- **Electronic Property Calculation:** Once a stable geometry is confirmed, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (an indicator of chemical reactivity), and the molecular dipole moment.

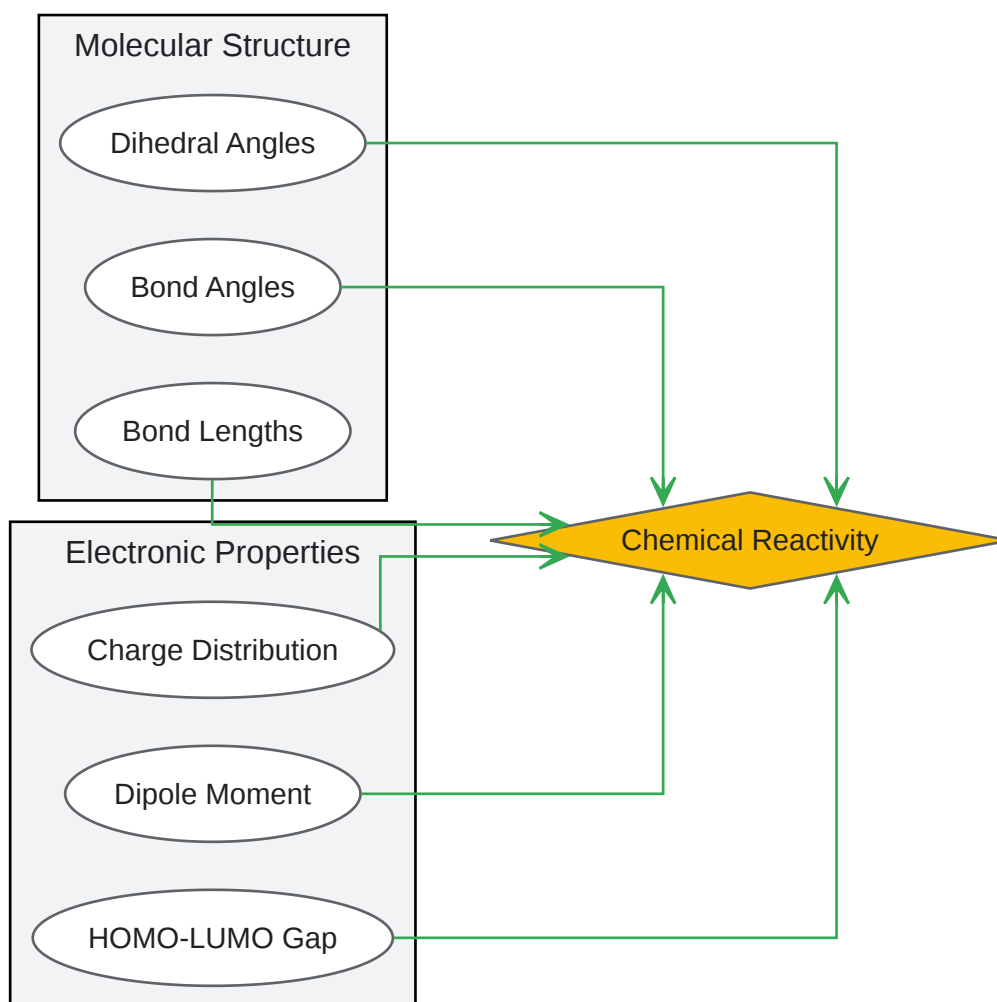
## Visualizing Computational Workflows and Molecular Properties

Diagrams created using the DOT language provide a clear visual representation of the computational workflow and the relationships between different molecular properties.



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A typical workflow for DFT calculations on **2,2'-Dipyridyl N,N'-dioxide**.



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Interrelation of molecular properties influencing chemical reactivity.

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## References

- 1. researchgate.net [researchgate.net]
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